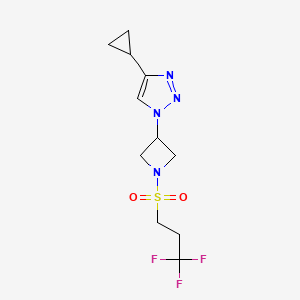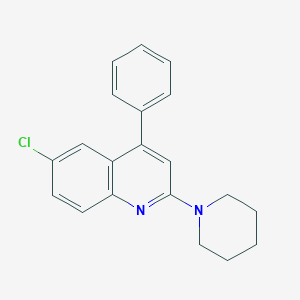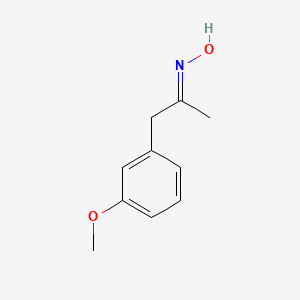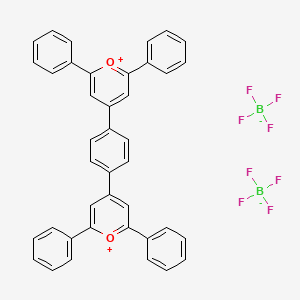
4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands .
Molecular Structure Analysis
The compound belongs to a class of heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom containing three or more hetero rings .Chemical Reactions Analysis
The compound is used as a modulator for the CCR6 receptor . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
1-Sulfonyl-1,2,3-triazoles, obtained through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for Rh–azavinyl carbenes and other metal carbene complexes. These intermediates facilitate the nitrogen atom's introduction into various heterocycles, crucial in synthetic and medicinal chemistry. Notably, Rh–azavinyl carbenes react with aldehydes to yield adducts that undergo intramolecular cyclization, leading to homochiral 3-sulfonyl-4-oxazolines. These compounds, characterized by a synthetically valuable electron-rich double bond and an easily installed stereocenter, showcase the synthetic versatility of sulfonyl-1,2,3-triazoles (Zibinsky & Fokin, 2013).
Transition-Metal-Catalyzed Transformations
Electron-deficient 1,2,3-triazoles, which can exist in equilibrium with their ring-opened α-diazoimine tautomers, enable the generation of metallo azavinyl carbene intermediates. These intermediates are pivotal in synthesizing highly functionalized nitrogen-based heterocycles and building blocks through various synthetic transformations, including transannulation, cyclopropanations, insertion reactions, ylide formation/rearrangements, and ring expansions. This demonstrates the utility of 1,2,3-triazoles in developing novel synthetic methodologies for constructing complex nitrogenous heterocycles (Anbarasan, Yadagiri, & Rajasekar, 2014).
Synthesis of Benzopyrrolizidine and Sulfonamides
4-N-allylarylpropylamino-1-sulfonyl triazoles can be converted into benzopyrrolizidinyl sulfonamides in a one-pot operation. This process involves the intramolecular capture of rhodium carbene with arylamino nitrogen, leading to a highly functionalized tricyclic system. This synthesis underscores the role of sulfonyl triazoles in accessing structurally unique and synthetically challenging compounds (Xu et al., 2015).
Antibacterial Activity
Regioselectively synthesized 1,4-disubstituted-sulfonyl-1,2,3-triazoles have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This study highlights the potential of sulfonyl-1,2,3-triazoles derivatives as effective antibacterial agents, demonstrating the compound's relevance in medicinal chemistry and pharmaceutical research (Thirukovela et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopropyl-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2S/c12-11(13,14)3-4-21(19,20)17-5-9(6-17)18-7-10(15-16-18)8-1-2-8/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAPBAFQROWQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2420535.png)


![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2420539.png)

![N-(2-chloro-6-methylphenyl)-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2420541.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2420545.png)
![ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2420549.png)


![cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2420553.png)

